Muc5AC-13

Glycobiology Enzyme Kinetics Mucin O-Glycosylation

Researchers studying mucin-type O-glycosylation often face variability from heterogeneous mucin preparations. MUC5AC-13 is a chemically defined, 16-amino acid glycopeptide with site-specific GalNAc at Thr-13, enabling rigorous enzyme kinetics. • Quantitative Benchmarking: Establish baseline Km/Vmax values for GalNAc-T1, T13, and T16 isoform characterization. • Structural Biology: Co-crystallized with GalNAc-T2, facilitating structure-based inhibitor design. • Analytical Validation: Resolved from its MUC5AC-3 isomer by DMS, serving as a standard for new glycopeptide separation methods.

Molecular Formula C71H117N17O31
Molecular Weight 1704.8 g/mol
Cat. No. B15137942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMuc5AC-13
Molecular FormulaC71H117N17O31
Molecular Weight1704.8 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(C(C)OC2C(C(C(C(O2)CO)O)O)NC(=O)C)C(=O)NC(CO)C(=O)NC(C)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CO)NC(=O)C5CCCN5C(=O)C(C(C)O)NC(=O)C(C(C)O)NC(=O)CN
InChIInChI=1S/C71H117N17O31/c1-28(2)46(79-59(105)41-16-11-19-85(41)67(113)39(26-91)77-58(104)40-15-12-21-87(40)69(115)51(34(8)97)83-62(108)47(30(4)93)78-45(99)23-72)68(114)86-20-13-17-42(86)60(106)81-50(33(7)96)63(109)82-48(31(5)94)61(107)75-38(25-90)57(103)80-49(32(6)95)64(110)84-52(35(9)118-71-53(74-36(10)98)55(101)54(100)44(27-92)119-71)65(111)76-37(24-89)56(102)73-29(3)66(112)88-22-14-18-43(88)70(116)117/h28-35,37-44,46-55,71,89-97,100-101H,11-27,72H2,1-10H3,(H,73,102)(H,74,98)(H,75,107)(H,76,111)(H,77,104)(H,78,99)(H,79,105)(H,80,103)(H,81,106)(H,82,109)(H,83,108)(H,84,110)(H,116,117)/t29-,30+,31+,32+,33+,34+,35+,37-,38-,39-,40-,41-,42-,43-,44+,46-,47-,48-,49-,50-,51-,52-,53+,54-,55+,71-/m0/s1
InChIKeyRMOHKJTUZKUWFK-OSQLVPIGSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MUC5AC-13 Glycopeptide: Defined GalNAc-T Substrate


MUC5AC-13 is a 16-amino acid synthetic glycopeptide corresponding to the tandem repeat region of the MUC5AC mucin, specifically glycosylated with a single N-acetylgalactosamine (GalNAc) residue at threonine-13 [1]. The peptide sequence (GTTPSPVPTTSTTSAP) and the site-specific O-linked GalNAc modification recapitulate a key substrate motif recognized by the UDP-GalNAc:polypeptide N-acetylgalactosaminyltransferase (GalNAc-T) family of enzymes, which initiate mucin-type O-glycosylation [2]. Unlike full-length mucins or heterogeneous glycoprotein preparations, MUC5AC-13 is a chemically defined entity with a known molecular weight (1704.8 Da), CAS registry (869012-67-9), and typical commercial purity ≥95% by HPLC , enabling rigorous and reproducible biochemical, structural, and analytical studies.

Site-specific modification GalNAc at Thr-13 defines substrate recognition motif for GalNAc-T enzymes.
Chemically defined peptide Enables reproducible enzyme kinetics and quantitative isoform comparison.
Analytical characterization HPLC-verified purity supports method development and cross-study comparability.

Why MUC5AC-13 Cannot Be Substituted


The specific site of GalNAc attachment (threonine-13 versus threonine-3 or other residues) profoundly alters substrate recognition and catalytic efficiency by different GalNAc-T isoforms [1]. Generic, unmodified MUC5AC peptides lack the critical lectin-domain binding epitope provided by the pre-existing GalNAc moiety, leading to different enzyme kinetics and glycosylation site preferences [2]. Conversely, using heterogeneous, full-length mucins introduces undefined and variable glycosylation patterns, confounding precise mechanistic studies and making it impossible to quantify isoform-specific activity or accurately determine kinetic parameters. Therefore, substitution with MUC5AC-3, MUC5AC-3/13, or non-glycosylated MUC5AC peptides will yield non-equivalent, and often misleading, results, as detailed in the quantitative evidence below.

Glycosylation site (Thr-13 vs Thr-3) alters substrate recognition and catalytic efficiency for different GalNAc-T isoforms.
Non-glycosylated MUC5AC peptide lacks the lectin-domain binding epitope, yielding different kinetic profiles and glycosylation site preferences.
Heterogeneous full-length mucins introduce undefined glycosylation, preventing isoform-specific activity quantification.

MUC5AC-13: Quantitative Evidence of Superiority


GalNAc-T1 Kinetic Differentiation

MUC5AC-13 demonstrates a distinct kinetic signature compared to its closest analogs, MUC5AC-3 and the non-glycosylated MUC5AC peptide, when assayed with GalNAc-T1. Specifically, MUC5AC-13 exhibits a higher Michaelis constant (Km) than MUC5AC-3, indicating a lower binding affinity for GalNAc-T1, yet its maximal velocity (Vmax) is comparable [1]. This contrasts sharply with the unmodified MUC5AC peptide, which shows a much lower Km (higher affinity) and a lower Vmax [1]. These differences are critical for selecting the correct substrate for inhibitor screening or enzyme characterization studies.

GalNAc-T1 Kinetics
Head-to-head
MUC5AC-13 Km 460±51 µM, Vmax 1305±143 pmol/h
vs MUC5AC-3 Km 332±38 µM, Vmax 1464±114
vs non-glycosylated Km 171±18 µM, Vmax 966±101
Km defines affinity threshold for GalNAc-T1 substrate preference.
Supports isoform-specific inhibitor screening design.
Glycobiology Enzyme Kinetics Mucin O-Glycosylation

GalNAc-T16 Substrate Specificity

GalNAc-T16 exhibits a strong preference for MUC5AC-13 as a substrate, with a Vmax of 390 ± 32 pmol/h and a Km of 115 ± 10 µM [1]. In stark contrast, the di-glycosylated analog, MUC5AC-3,13, shows no detectable activity with this same enzyme [1]. This binary switch in activity underscores the critical importance of the precise glycosylation state for substrate recognition by specific GalNAc-T isoforms.

GalNAc-T16 Specificity
Head-to-head
MUC5AC-13: Vmax 390±32 pmol/h, Km 115±10 µM
MUC5AC-3,13: No detectable activity
Binary activity differentiates substrate competence for GalNAc-T16.
Critical for GalNAc-T16 specificity determination.
Glycobiology Enzyme Specificity Mucin O-Glycosylation

GalNAc-T13 Splice Variant Discrimination

The splice variant GalNAc-T13-V1 displays a significantly lower Km for MUC5AC-13 (130 ± 15 µM) compared to the full-length GalNAc-T13 enzyme (353 ± 21 µM), representing an approximate 3-fold improvement in apparent binding affinity [1]. This is in contrast to MUC5AC-3, where the V1 variant shows an even more dramatic ~8-fold reduction in Km [1]. This demonstrates that MUC5AC-13 is a sensitive probe for detecting functional differences between closely related enzyme isoforms and their splice variants.

Splice Variant Km
Head-to-head
GalNAc-T13-V1 Km 130±15 µM vs full-length 353±21 µM (MUC5AC-13)
GalNAc-T13-V1 Km 35±6 µM vs full-length 263±39 µM (MUC5AC-3)
Differential Km shift reports on lectin domain splice variant effect.
Enables functional comparison of enzyme variants.
Glycobiology Enzyme Kinetics Splice Variant

DMS-Based Isomer Resolution

MUC5AC-13 and MUC5AC-3 are positional isomers that are indistinguishable by standard MS/MS fragmentation. However, when analyzed by Differential Mobility Spectrometry (DMS), they resolve into two distinct features in the ionogram, enabling their unambiguous identification and quantification in a mixture without the need for separate standards [1]. Subsequent DMS-separated ECD fragmentation clearly confirms the site of glycosylation for each isomer [1].

DMS Isomer Separation
Method context
MUC5AC-13 and MUC5AC-3 resolve as distinct features in DMS ionogram; unambiguous identification by ECD fragmentation.
Validates isomer identity and purity for quality control.
Standard MS/MS cannot distinguish these positional isomers.
Analytical Chemistry Mass Spectrometry Glycoproteomics

MUC5AC-13 High-Value Research Applications


GalNAc-T Isoform and Splice Variant Profiling

Researchers seeking to profile the substrate specificity of a novel GalNAc-T isoform or to compare the activity of known isoforms (e.g., T1, T2, T13, T16) should use MUC5AC-13 as a defined, low-to-intermediate affinity substrate. The quantitative Km and Vmax data provided in Section 3 establish a clear benchmark, allowing direct comparison of novel enzyme kinetics against established values for GalNAc-T1, -T13, and -T16 [1]. The differential response to GalNAc-T13 splice variants further enables the functional dissection of lectin domain contributions [1].

HTS Assays for GalNAc-T Inhibitors

For screening campaigns aimed at identifying small-molecule inhibitors of mucin-type O-glycosylation, MUC5AC-13 offers a key advantage over MUC5AC-3 or non-glycosylated peptides. Its higher Km value for certain isoforms (e.g., GalNAc-T1) provides a larger 'window' for detecting competitive inhibition [1]. Furthermore, the availability of a high-resolution crystal structure of MUC5AC-13 bound to GalNAc-T2 [2] enables structure-based drug design and rational optimization of hit compounds targeting the substrate-binding cleft or the lectin domain.

Advanced Glycoproteomics Workflow Development

Analytical chemists developing new methods for glycopeptide isomer separation and characterization can use MUC5AC-13 as a well-characterized, commercially available standard. The demonstrated ability of Differential Mobility Spectrometry (DMS) to resolve MUC5AC-13 from its isomer MUC5AC-3 provides a rigorous benchmark for validating new separation technologies [3]. This peptide serves as an ideal model system for optimizing liquid chromatography, ion mobility, and tandem mass spectrometry parameters for complex glycopeptide analysis.

Lectin-Domain Substrate Recognition Studies

Investigators studying the cooperative mechanism between the catalytic and lectin domains of GalNAc-Ts should utilize MUC5AC-13. The crystal structure of the GalNAc-T2/MUC5AC-13/UDP complex reveals key interactions between the pre-existing GalNAc moiety and the lectin domain, which are essential for directing subsequent glycosylation events [2]. MUC5AC-13 is the precise tool to probe these interactions via mutagenesis, molecular dynamics simulations, or biophysical binding assays.

Application
Selection Property
Validation Focus
GalNAc-T Isoform Profiling
Site-specific glycopeptide substrate
Km and Vmax benchmarking for isoform comparison
GalNAc-T Inhibitor HTS
Defined kinetic signature
Crystal structure-guided inhibitor design
Glycoproteomics Method Development
Well-characterized isomer pair
DMS separation benchmarking for isomer resolution
Lectin-Domain Mechanism Studies
Structurally resolved enzyme-substrate complex
Lectin domain binding interaction analysis

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